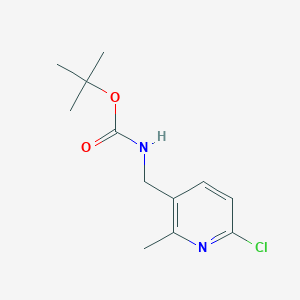
Tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O2 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a chlorinated methylpyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-chloro-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 6-chloro-2-methylpyridine, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 6-chloro-2-methylpyridine is dissolved in the anhydrous solvent, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or reduced to form an alkane.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water or aqueous solvents.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 6-chloro-2-methylpyridine, tert-butyl alcohol.
Oxidation: 6-chloro-2-methylpyridine-3-carboxylic acid.
Reduction: 6-chloro-2-methylpyridine-3-ylmethane.
Wissenschaftliche Forschungsanwendungen
Tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring may participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl ((6-chloro-2-methylpyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate: Similar structure but lacks the methyl group on the pyridine ring.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains a bromine atom instead of a chlorine atom.
This compound: Similar structure but with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the chloro substituent on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other related compounds.
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-chloro-2-methylpyridin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-9(5-6-10(13)15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAZMQGVCUMOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

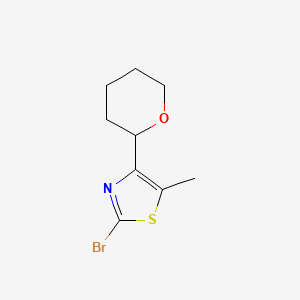


![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)
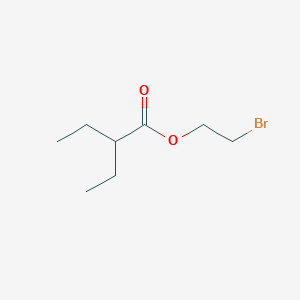



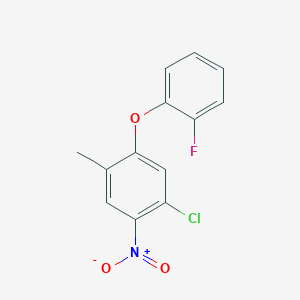
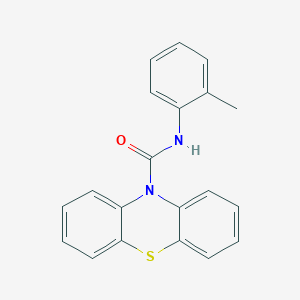
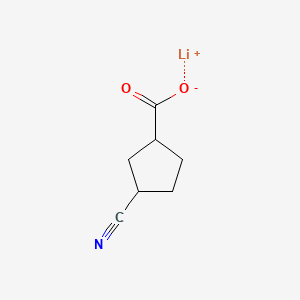
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
